Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Brand Name: Vulcanchem
CAS No.: 339020-43-8
VCID: VC5423219
InChI: InChI=1S/C22H18FNO3/c1-2-26-22(25)21-18-11-10-17(27-14-15-6-8-16(23)9-7-15)13-20(18)24-12-4-3-5-19(21)24/h3-13H,2,14H2,1H3
SMILES: CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)F
Molecular Formula: C22H18FNO3
Molecular Weight: 363.388

Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

CAS No.: 339020-43-8

Cat. No.: VC5423219

Molecular Formula: C22H18FNO3

Molecular Weight: 363.388

* For research use only. Not for human or veterinary use.

Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate - 339020-43-8

Specification

CAS No. 339020-43-8
Molecular Formula C22H18FNO3
Molecular Weight 363.388
IUPAC Name ethyl 3-[(4-fluorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Standard InChI InChI=1S/C22H18FNO3/c1-2-26-22(25)21-18-11-10-17(27-14-15-6-8-16(23)9-7-15)13-20(18)24-12-4-3-5-19(21)24/h3-13H,2,14H2,1H3
Standard InChI Key KSNVCXAKLDGNEN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate features a pyrido[1,2-a]indole core substituted with a 4-fluorobenzyl ether group at position 3 and an ethyl carboxylate moiety at position 10. The IUPAC name, ethyl 3-[(4-fluorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate, precisely describes its substituent arrangement . Key identifiers include:

PropertyValueSource
CAS Number339020-43-8
Molecular FormulaC22H18FNO3\text{C}_{22}\text{H}_{18}\text{FNO}_3
Molecular Weight363.388 g/mol
SMILESCCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)F
InChIKeyKSNVCXAKLDGNEN-UHFFFAOYSA-N

The compound’s planar aromatic system and electron-withdrawing fluorine atom influence its reactivity and solubility, though explicit solubility data are unavailable.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting from pyrido[1,2-a]indole precursors. A typical route includes:

  • Etherification: Introducing the 4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reaction.

  • Esterification: Coupling the carboxylate group using ethyl chloroformate or similar agents .

Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products. For example, related pyridoindole derivatives require base-catalyzed condensations and intramolecular cyclizations .

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks, respectively.

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 363.388.

  • Infrared Spectroscopy: Peaks near 1680–1650 cm1^{-1} confirm ester (C=O) and ether (C-O) functionalities.

Crystallographic data for analogs, such as benzo[f]pyrido[1,2-a]indole derivatives, reveal planar geometries and intermolecular hydrogen bonding, which may extrapolate to this compound .

Hazard CodeRisk StatementPrecautionary Code
H315Causes skin irritationP280, P302+P352
H319Causes serious eye irritationP305+P351+P338

Research Applications

Organic Chemistry

  • Heterocyclic Synthesis: Serves as a precursor for fused nitrogen-containing scaffolds via cycloaddition or cross-coupling reactions .

  • Structure-Activity Relationship (SAR) Studies: Modifications at positions 3 and 10 explore electronic effects on bioactivity .

Drug Discovery

  • Lead Compound Optimization: Its core structure is a template for developing kinase inhibitors or antimicrobial agents .

  • In Silico Modeling: Molecular docking studies predict affinity for PKC and cytochrome P450 isoforms.

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